molecular formula C9H8ClNO2 B1457832 6-Chloroindoline-5-carboxylic acid CAS No. 1375472-84-6

6-Chloroindoline-5-carboxylic acid

Cat. No.: B1457832
CAS No.: 1375472-84-6
M. Wt: 197.62 g/mol
InChI Key: OHHNBXMUBNBHFI-UHFFFAOYSA-N
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Description

6-Chloroindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-dihydro-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid may interact with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Furthermore, 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, indole derivatives have been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid may result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

6-Chloro-2,3-dihydro-1H-indole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, the compound may influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For instance, indole derivatives may be transported across cell membranes by specific transporters, facilitating their entry into cells and subsequent interaction with intracellular targets .

Subcellular Localization

The subcellular localization of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives may localize to the nucleus, where they interact with transcription factors and influence gene expression . Additionally, the compound may be targeted to mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

The synthesis of 6-Chloroindoline-5-carboxylic acid involves several steps. One common method includes the reaction of indole derivatives with chlorinating agents under specific conditions. For example, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloroindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include p-toluenesulfonic acid, toluene, and other standard organic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-Chloroindoline-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and applications.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h3-4,11H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHNBXMUBNBHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-84-6
Record name 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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